molecular formula C17H23N3O2 B5971516 2-[(2-methoxyphenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone

2-[(2-methoxyphenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone

Cat. No. B5971516
M. Wt: 301.4 g/mol
InChI Key: XYYWLAHOOJCAJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-methoxyphenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone, also known as MMMP, is a pyrimidinone derivative that has been extensively studied for its potential therapeutic applications in various diseases. MMMP is a small molecule that has shown promising results in preclinical studies, and its mechanism of action and biochemical effects have been investigated.

Mechanism of Action

The mechanism of action of 2-[(2-methoxyphenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone involves the inhibition of various enzymes and signaling pathways that are involved in disease progression. 2-[(2-methoxyphenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone has been shown to inhibit the activity of kinases such as AKT and ERK, which play a crucial role in cancer cell growth and survival. 2-[(2-methoxyphenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. Additionally, 2-[(2-methoxyphenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone has been shown to activate the Nrf2 pathway, which is involved in cellular antioxidant defense and protects against oxidative stress.
Biochemical and Physiological Effects:
2-[(2-methoxyphenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, reduction of inflammation, and protection against oxidative stress. In preclinical studies, 2-[(2-methoxyphenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-[(2-methoxyphenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone has also been shown to reduce inflammation by inhibiting the activity of COX-2 and reducing the production of pro-inflammatory cytokines. Additionally, 2-[(2-methoxyphenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone has been shown to protect against oxidative stress by activating the Nrf2 pathway and increasing the expression of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

2-[(2-methoxyphenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone has several advantages for lab experiments, including its small size, ease of synthesis, and potential therapeutic applications in various diseases. However, there are also some limitations to using 2-[(2-methoxyphenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone in lab experiments, including its limited solubility in aqueous solutions and potential toxicity at high concentrations. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of 2-[(2-methoxyphenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone in vivo.

Future Directions

There are several future directions for the research on 2-[(2-methoxyphenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone, including the investigation of its potential use as a therapeutic agent in various diseases, the optimization of its synthesis method, and the development of new analogs with improved properties. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of 2-[(2-methoxyphenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone in vivo, as well as its potential toxicity and side effects. Furthermore, the development of new drug delivery systems for 2-[(2-methoxyphenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone could improve its bioavailability and efficacy. Overall, 2-[(2-methoxyphenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone has shown promising results in preclinical studies, and further research is needed to fully understand its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-[(2-methoxyphenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone involves a multistep process that starts with the reaction of 2-methoxyaniline with ethyl acetoacetate in the presence of sodium ethoxide to yield the intermediate product. The intermediate product is then treated with methyl isobutyl ketone, hydrochloric acid, and sodium nitrite to form the final product, 2-[(2-methoxyphenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone. The synthesis of 2-[(2-methoxyphenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone has been reported in the literature, and the purity and yield of the compound can be optimized by modifying the reaction conditions.

Scientific Research Applications

2-[(2-methoxyphenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone has been investigated for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In preclinical studies, 2-[(2-methoxyphenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone has shown promising results in inhibiting the growth and proliferation of cancer cells, reducing inflammation, and protecting against neurodegeneration. 2-[(2-methoxyphenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone has also been investigated for its potential use as a diagnostic tool for detecting cancer cells.

properties

IUPAC Name

2-(2-methoxyanilino)-4-methyl-5-(3-methylbutyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-11(2)9-10-13-12(3)18-17(20-16(13)21)19-14-7-5-6-8-15(14)22-4/h5-8,11H,9-10H2,1-4H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYWLAHOOJCAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)NC2=CC=CC=C2OC)CCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-isopentyl-2-(2-methoxyanilino)-6-methyl-4(3H)-pyrimidinone

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